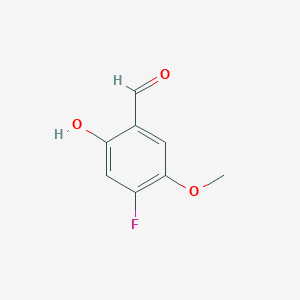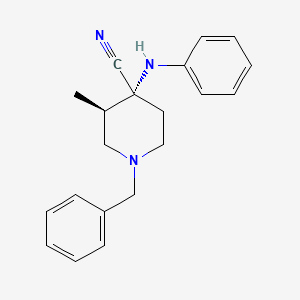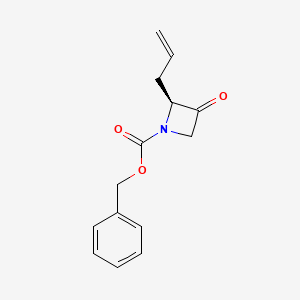
benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Benzylation: The benzyl group can be introduced through benzylation reactions, typically using benzyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or allyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Aplicaciones Científicas De Investigación
Chemistry
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its azetidinone ring, which is a common motif in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-cancer agents. Azetidinones are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Contains a β-lactam ring similar to the azetidinone ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics with a similar structure.
Uniqueness
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and allyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-2-6-12-13(16)9-15(12)14(17)18-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m0/s1 |
Clave InChI |
KNTZUYCRWVSCTK-LBPRGKRZSA-N |
SMILES isomérico |
C=CC[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C=CCC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


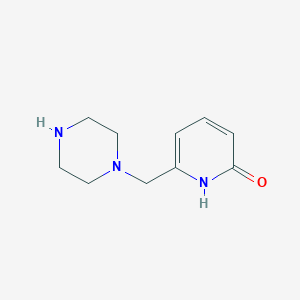
![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)


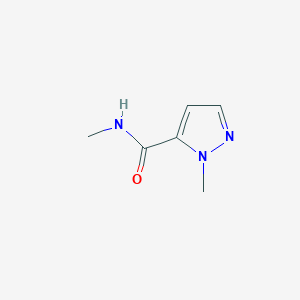
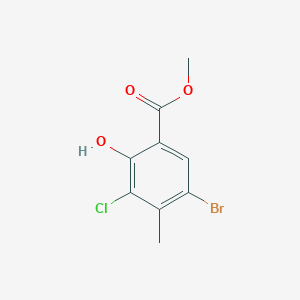
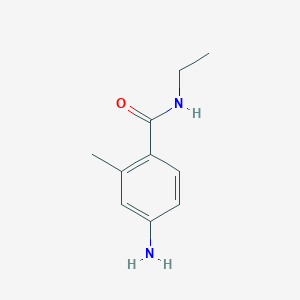
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)


![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
